Ibotenic acid

Vue d'ensemble

Description

It is a conformationally-restricted analogue of the neurotransmitter glutamate and acts as a non-selective glutamate receptor agonist . Due to its structural similarity to glutamate, ibotenic acid can be a powerful neurotoxin in high doses and is used in scientific research as a brain-lesioning agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthetic pathway of ibotenic acid begins with the hydroxylation of glutamic acid by a dedicated Fe(II)/2-oxoglutarate-dependent oxygenase . This reaction yields threo-3-hydroxyglutamic acid, which is then converted into this compound, likely by enzymes encoded in the biosynthetic gene cluster .

Industrial Production Methods: . The extraction process typically involves drying the mushrooms and then using solvents to isolate the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Ibotenic acid undergoes several types of chemical reactions, including decarboxylation, which converts it into muscimol . This reaction is significant because muscimol is a more stable and potent psychoactive compound.

Common Reagents and Conditions:

Decarboxylation: This reaction can be facilitated by heating the compound or by using specific enzymes.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less commonly studied.

Major Products:

Applications De Recherche Scientifique

Neurotoxic Research Applications

Ibotenic acid is primarily utilized in neuroscience for creating specific brain lesions, allowing researchers to study the effects of targeted neuronal damage. Its mechanism involves acting as an agonist at NMDA and metabotropic glutamate receptors, leading to excitotoxicity and subsequent neuronal degeneration.

Brain Lesioning Techniques

- Methodology : this compound is injected into specific brain regions (e.g., hippocampus) at controlled doses (0.05-0.1 microliters) to induce semi-selective lesions without affecting surrounding tissues extensively. This allows for the study of recovery and relearning capabilities post-lesioning .

- Advantages : Compared to other neurotoxins like kainic acid, this compound produces more localized lesions with less overall toxicity, making it a preferred choice in studies requiring precise targeting of neuronal populations .

Case Studies

- Schizophrenia Models : Research has shown that lesions induced by this compound can mimic symptoms associated with schizophrenia, such as impaired working memory, thus providing a model for studying this mental health disorder .

- Neurodegenerative Disease Models : this compound has been used to create models for diseases like Huntington's disease, where it facilitates the examination of cell transplantation therapies and neuroprotective strategies .

Pharmacological Research

This compound serves as a lead compound in pharmacological research aimed at developing new drugs targeting glutamate receptors.

Drug Development

- Receptor Agonism : As an agonist of NMDA and metabotropic glutamate receptors, this compound's pharmacological profile is being explored for potential therapeutic applications in treating conditions such as depression and anxiety disorders .

- Derivative Studies : Research into derivatives of this compound, such as AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), has led to advancements in understanding excitatory neurotransmission and its implications for various neurological conditions .

Toxicological Studies

The neurotoxic effects of this compound make it a valuable tool in toxicology for understanding excitotoxicity and its implications for human health.

Mechanistic Insights

- Studies have demonstrated that this compound induces significant neuronal loss across various brain regions, including the striatum and hippocampus, providing insights into the mechanisms underlying excitotoxic damage .

- Research has also highlighted the formation of calcium deposits in response to this compound-induced lesions, offering a model for studying non-arteriosclerotic calcifications in the brain .

Comparative Analysis with Other Neurotoxins

| Feature | This compound | Kainic Acid |

|---|---|---|

| Lesion Specificity | High | Moderate |

| Toxicity Level | Lower | Higher |

| Recovery Potential | Allows relearning | Typically does not allow |

| Neurotransmitter Target | NMDA, mGluRs | Primarily NMDA |

Mécanisme D'action

Ibotenic acid acts as a potent agonist of the N-methyl-D-aspartate (NMDA) and group I and II metabotropic glutamate receptors . It is inactive at group III metabotropic glutamate receptors . The binding of this compound to these receptors allows excess calcium ions into the system, resulting in neuronal cell death . This process also activates calcium/calmodulin-dependent protein kinase, which phosphorylates multiple enzymes, leading to the production of reactive oxygen species that damage surrounding tissue .

Comparaison Avec Des Composés Similaires

Glutamic Acid: Structurally similar to this compound, glutamic acid is a neurotransmitter that plays a crucial role in neural activation.

Kainic Acid: Another analogue of glutamic acid, kainic acid is used in research to study excitotoxicity and neurodegeneration.

Uniqueness of this compound: this compound is unique due to its dual role as both a neurotoxin and a prodrug for muscimol . Its ability to act as a non-selective glutamate receptor agonist and its conversion to muscimol make it a valuable tool in neuroscience research .

Activité Biologique

Ibotenic acid, a psychoactive compound primarily found in the fly agaric mushroom (Amanita muscaria), has garnered significant attention due to its complex biological activities. This article provides a comprehensive overview of its pharmacological effects, biosynthesis, and neurotoxic properties, supported by relevant case studies and research findings.

Biosynthesis of this compound

Recent studies have elucidated the biosynthetic pathway of this compound in Amanita muscaria. The process begins with the hydroxylation of glutamate, facilitated by a specific glutamate hydroxylase identified in the mushroom. This pathway involves several genes linked to the production of both this compound and its derivative, muscimol .

| Biosynthetic Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | Glutamate Hydroxylase | Glutamate | This compound |

| 2 | Decarboxylase | This compound | Muscimol |

Pharmacological Properties

This compound acts as a non-selective agonist at glutamate receptors, particularly affecting NMDA and AMPA receptor subtypes. Its excitotoxic properties can lead to neuronal damage, making it a potent neurotoxin . Notably, it is approximately five times less potent than kainic acid in causing degeneration of hippocampal neurons .

- Excitotoxicity : this compound induces excitotoxicity through overstimulation of glutamate receptors, leading to increased intracellular calcium levels and subsequent neuronal death.

- Neurotransmitter Modulation : It alters the expression of various neurotransmitter receptors, including NMDA receptor subunits NR2A and NR2B, which have been shown to change significantly following this compound administration .

Case Studies and Research Findings

- Neurotoxicity in Animal Models : In studies involving rats, this compound was administered to induce excitotoxic lesions in specific brain regions. The resulting behavioral changes were correlated with neuronal loss, demonstrating its role as a neurotoxin .

- Potential Therapeutic Applications : Despite its toxicity, this compound's mechanism has been explored for potential therapeutic applications in neurodegenerative diseases like Alzheimer's. Research indicates that controlled doses may help in understanding synaptic plasticity and memory formation .

- Human Poisoning Incidents : Reports of unintentional this compound poisoning have surfaced, particularly from consuming Amanita muscaria. Symptoms include confusion, hallucinations, and ataxia, highlighting the compound's potent psychoactive effects .

Comparative Analysis of this compound and Related Compounds

The following table summarizes the biological activities of this compound compared with muscimol and kainic acid:

| Compound | Receptor Target | Potency (relative) | Primary Effects |

|---|---|---|---|

| This compound | NMDA/AMPA | Moderate | Neurotoxic; excitatory |

| Muscimol | GABA-A | High | Sedative; anxiolytic |

| Kainic Acid | NMDA | High | Neurotoxic; excitatory |

Propriétés

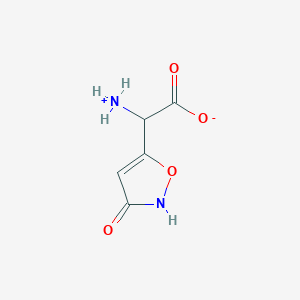

IUPAC Name |

2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJCBFDCFXCWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893771 | |

| Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552-55-8, 60573-88-8 | |

| Record name | (±)-Ibotenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2552-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibotenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibotenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ibotenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBOTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AS82FRSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.